molecular formula C15H12N2O3 B3117505 Ethyl 7-oxo-7,10-dihydro-1,10-phenanthroline-3-carboxylate CAS No. 223664-67-3

Ethyl 7-oxo-7,10-dihydro-1,10-phenanthroline-3-carboxylate

Cat. No.: B3117505
CAS No.: 223664-67-3
M. Wt: 268.27 g/mol
InChI Key: PPYDAJKDCWICSS-UHFFFAOYSA-N
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Description

Ethyl 7-oxo-7,10-dihydro-1,10-phenanthroline-3-carboxylate is a chemical compound with the molecular formula C15H12N2O3 and a molecular weight of 268.27 g/mol

Scientific Research Applications

Ethyl 7-oxo-7,10-dihydro-1,10-phenanthroline-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.

    Industry: Used in the production of specialty chemicals and materials.

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of Ethyl 7-oxo-7,10-dihydro-1,10-phenanthroline-3-carboxylate .

Preparation Methods

The synthesis of ethyl 7-oxo-7,10-dihydro-1,10-phenanthroline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions, followed by cyclization and esterification reactions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Ethyl 7-oxo-7,10-dihydro-1,10-phenanthroline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, altering the compound’s properties.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by others under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism by which ethyl 7-oxo-7,10-dihydro-1,10-phenanthroline-3-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action.

Comparison with Similar Compounds

Ethyl 7-oxo-7,10-dihydro-1,10-phenanthroline-3-carboxylate can be compared with similar compounds like indole derivatives and spirocyclic oxindoles . These compounds share some structural similarities but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its phenanthroline core, which imparts distinct chemical and biological properties.

Similar compounds include:

  • Indole derivatives
  • Spirocyclic oxindoles
  • Pyrido[1,2-a]thieno[3,4-d]pyrimidine derivatives

These compounds are studied for their diverse applications in medicinal chemistry, organic synthesis, and material science.

Properties

IUPAC Name

ethyl 7-oxo-10H-1,10-phenanthroline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3/c1-2-20-15(19)10-7-9-3-4-11-12(18)5-6-16-14(11)13(9)17-8-10/h3-8H,2H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPYDAJKDCWICSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1)C=CC3=C2NC=CC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 7-oxo-7,10-dihydro-1,10-phenanthroline-3-carboxylate
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Ethyl 7-oxo-7,10-dihydro-1,10-phenanthroline-3-carboxylate
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Ethyl 7-oxo-7,10-dihydro-1,10-phenanthroline-3-carboxylate
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Ethyl 7-oxo-7,10-dihydro-1,10-phenanthroline-3-carboxylate
Reactant of Route 5
Ethyl 7-oxo-7,10-dihydro-1,10-phenanthroline-3-carboxylate
Reactant of Route 6
Ethyl 7-oxo-7,10-dihydro-1,10-phenanthroline-3-carboxylate

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